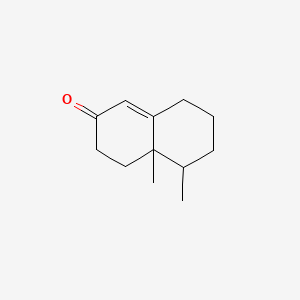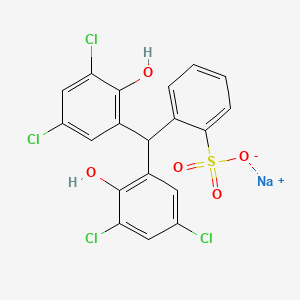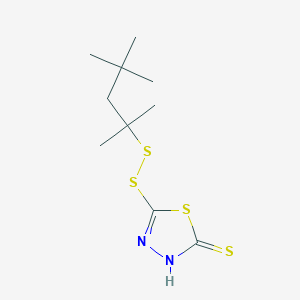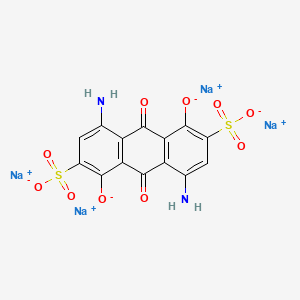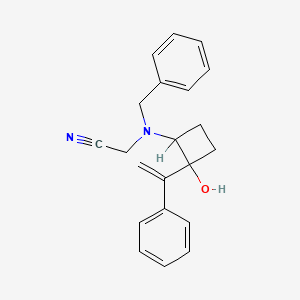
(Benzyl(2-hydroxy-2-(1-phenylvinyl)cyclobutyl)amino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 617644 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in scientific research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 617644 involves several steps, typically starting with the preparation of precursor molecules. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Precursors: The initial step involves the preparation of precursor molecules through standard organic synthesis techniques.
Reaction Conditions: The precursors are then subjected to specific reaction conditions, such as controlled temperature, pressure, and the presence of catalysts, to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and quality.
Industrial Production Methods
In an industrial setting, the production of NSC 617644 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
NSC 617644 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
NSC 617644 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: NSC 617644 is used in the study of neural stem cells and their differentiation, providing insights into neural development and potential therapeutic applications.
Industry: NSC 617644 is used in the production of specialized chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 617644 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, the compound influences the differentiation process by modulating signaling pathways and gene expression. This can lead to the formation of various neural cell types, including neurons, oligodendrocytes, and astrocytes.
Comparison with Similar Compounds
Similar Compounds
NSC 125973: Another compound used in neural stem cell research, with similar properties and applications.
NSC 123456: Known for its role in chemical synthesis and biological studies.
Uniqueness
NSC 617644 stands out due to its specific effects on neural stem cell differentiation and its potential applications in both research and industry. Its unique properties make it a valuable tool for scientists studying neural development and seeking new therapeutic approaches.
Properties
CAS No. |
96617-23-1 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[benzyl-[2-hydroxy-2-(1-phenylethenyl)cyclobutyl]amino]acetonitrile |
InChI |
InChI=1S/C21H22N2O/c1-17(19-10-6-3-7-11-19)21(24)13-12-20(21)23(15-14-22)16-18-8-4-2-5-9-18/h2-11,20,24H,1,12-13,15-16H2 |
InChI Key |
LLFYZUZEQWBNPP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2(CCC2N(CC#N)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)
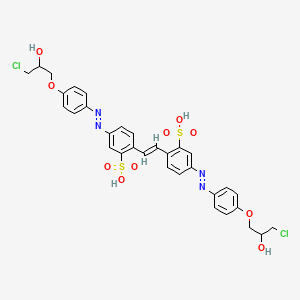
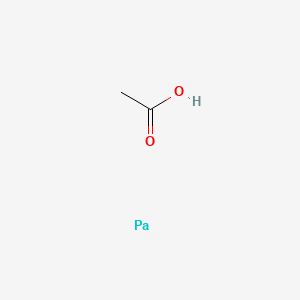
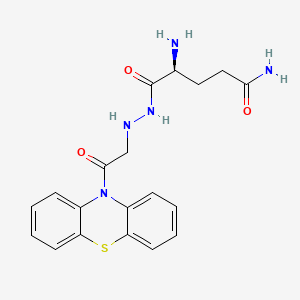
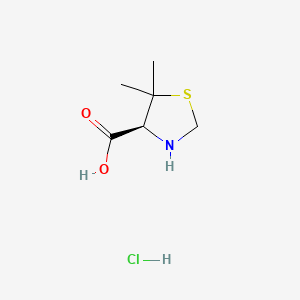
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)

